2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene
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Overview
Description
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the condensation of 2,3-dihydroxynaphthalene with appropriate oxazoline precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 2,3-Bis(4-aminobenzoyloxy)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)naphthalene .
Uniqueness
What sets 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene apart is its specific substitution pattern and the presence of oxazoline rings, which confer unique reactivity and binding properties. These features make it particularly valuable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C24H30N2O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)9-19-13-27-23(25-19)21-11-17-7-5-6-8-18(17)12-22(21)24-26-20(14-28-24)10-16(3)4/h5-8,11-12,15-16,19-20H,9-10,13-14H2,1-4H3/t19-,20-/m0/s1 |
InChI Key |
GDJYVDDWIJVVLE-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)CC(C)C |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)CC(C)C |
Origin of Product |
United States |
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